2-Aminomethyl-1-benzyl-piperidine

Overview

Description

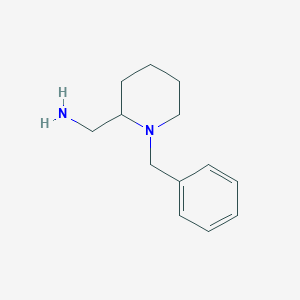

2-Aminomethyl-1-benzyl-piperidine is an organic compound belonging to the piperidine class of chemicals. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. The structure of this compound consists of a piperidine ring substituted with an aminomethyl group and a benzyl group, making it a versatile compound for various chemical reactions and applications .

Mechanism of Action

Target of Action

The primary target of 2-Aminomethyl-1-benzyl-piperidine is the acetylcholinesterase (AChE) enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine into choline and acetate. By targeting AChE, this compound can influence the concentration of acetylcholine in the synaptic cleft, thereby modulating nerve signal transmission.

Mode of Action

This compound interacts with AChE through its benzyl-piperidine group . The AChE enzyme has two active anionic binding sites: the catalytic and peripheral sites. The benzyl-piperidine group of the compound binds well to the catalytic site, interacting with key amino acids such as Trp84, Trp279, Phe330, and Phe331 . This interaction inhibits the enzyme’s activity, leading to an increase in acetylcholine levels.

Pharmacokinetics

The compound’s molecular weight (20431 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to enhanced nerve signal transmission. This can result in improved cognitive function, making this compound a potential candidate for the treatment of neurodegenerative disorders like Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

It is known that piperidine derivatives, which include 2-Aminomethyl-1-benzyl-piperidine, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Cellular Effects

Piperidine derivatives have been found to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Molecular Mechanism

It is known that the benzyl-piperidine group, which is part of the this compound structure, is often necessary for the successful inhibition of cholinesterase receptors . The benzyl-piperidine group provides good binding to the catalytic site of the AChE enzyme, interacting with Trp84, Trp279, Phe330, and Phe331 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminomethyl-1-benzyl-piperidine typically involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the benzyl chloride, resulting in the formation of the benzyl-piperidine intermediate. This intermediate is then further reacted with formaldehyde and ammonia to introduce the aminomethyl group, yielding this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions: 2-Aminomethyl-1-benzyl-piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, alkylating agents, and acylating agents under appropriate conditions.

Major Products Formed:

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Reduced forms of the compound, such as secondary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Aminomethyl-1-benzyl-piperidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and receptor interactions.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development targeting neurological disorders and cancer.

Comparison with Similar Compounds

Piperidine: A simple six-membered ring containing one nitrogen atom, used as a precursor for various derivatives.

Benzyl-piperidine: Similar to 2-Aminomethyl-1-benzyl-piperidine but lacks the aminomethyl group, used in the synthesis of pharmaceuticals.

2-Aminomethyl-piperidine: Lacks the benzyl group, used in the synthesis of polymers and as a curing agent for epoxy resins.

Uniqueness: this compound is unique due to the presence of both the aminomethyl and benzyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .

Biological Activity

2-Aminomethyl-1-benzyl-piperidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

Chemical Name: this compound

CAS Number: 170701-98-1

Molecular Formula: C12H16N2

Molecular Weight: 188.27 g/mol

The compound features a piperidine ring substituted with an aminomethyl group and a benzyl moiety, contributing to its unique biological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity: Studies have shown that piperidine derivatives can possess significant antimicrobial properties, making them valuable in the fight against resistant bacterial strains .

- Antiviral Properties: The compound has been investigated for its potential as an antiviral agent, particularly against influenza viruses. It has shown promising results in inhibiting viral fusion processes, which are critical for viral entry into host cells .

- Antidiabetic Effects: Some derivatives of piperidine have been explored for their antidiabetic potential, demonstrating the ability to inhibit key enzymes involved in glucose metabolism .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor for various enzymes, including those involved in viral replication and metabolic pathways. For instance, it has been shown to inhibit the hemagglutinin (HA) fusion peptide of influenza viruses, preventing the virus from successfully entering host cells .

- Antimicrobial Mechanisms: Its antimicrobial action may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic processes within microbial cells .

- Interaction with Biological Targets: The compound's structure allows it to interact with specific receptors or enzymes, modulating their activity and influencing cellular responses .

Antiviral Activity Against Influenza

A study investigated the efficacy of this compound derivatives against H1N1 influenza virus. The results indicated that certain modifications to the benzyl group significantly enhanced antiviral activity. The compound demonstrated an IC50 value of 12 µM in inhibiting viral fusion processes, showcasing its potential as a lead compound for antiviral drug development .

Antimicrobial Studies

In antimicrobial assays, this compound exhibited activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, highlighting its potential as a scaffold for developing new antibiotics .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was performed:

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antiviral | 12 | |

| Piperidine Derivative A | Antimicrobial | 25 | |

| Benzoylpiperidine | Antiproliferative | 19.9 |

This table illustrates that while other compounds also exhibit biological activities, this compound shows notable potency in antiviral applications.

Properties

IUPAC Name |

(1-benzylpiperidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWRQRNCULDABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439969 | |

| Record name | 2-Aminomethyl-1-benzyl-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170701-98-1 | |

| Record name | 1-(Phenylmethyl)-2-piperidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170701-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminomethyl-1-benzyl-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-benzylpiperidin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.